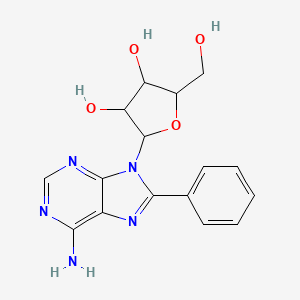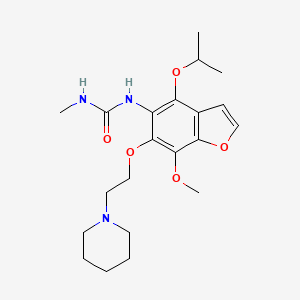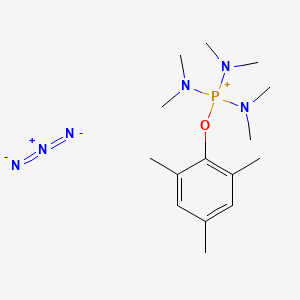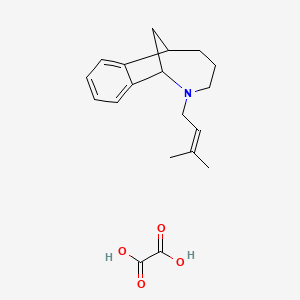
2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate is a complex organic compound with a unique structure that combines a hexahydro-1,6-methano-2-benzazocine core with a 3-methyl-2-butenyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate typically involves multiple steps, starting from readily available precursors. One common approach is to use a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
化学反応の分析
Types of Reactions
2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
科学的研究の応用
2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological targets.
Medicine: Research may focus on its potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine oxalate include other benzazocine derivatives and compounds with similar structural features, such as:
- 2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine
- 2-(3-Methyl-2-butenyl)-1,2,3,4,5,6-hexahydro-1,6-methano-2-benzazocine hydrochloride
Uniqueness
What sets this compound apart from similar compounds is its specific oxalate salt form, which may confer unique solubility, stability, or biological activity properties. This uniqueness can make it particularly valuable for certain applications in research and industry.
特性
CAS番号 |
76777-27-0 |
|---|---|
分子式 |
C19H25NO4 |
分子量 |
331.4 g/mol |
IUPAC名 |
9-(3-methylbut-2-enyl)-9-azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;oxalic acid |
InChI |
InChI=1S/C17H23N.C2H2O4/c1-13(2)9-11-18-10-5-6-14-12-17(18)16-8-4-3-7-15(14)16;3-1(4)2(5)6/h3-4,7-9,14,17H,5-6,10-12H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
AMTCBHORPIFPQO-UHFFFAOYSA-N |
正規SMILES |
CC(=CCN1CCCC2CC1C3=CC=CC=C23)C.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
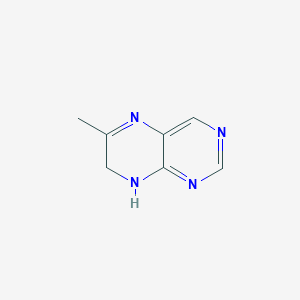

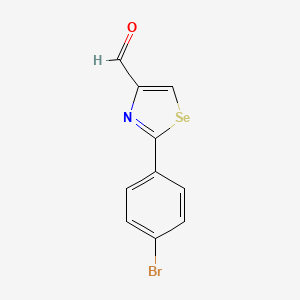
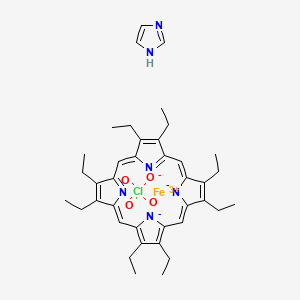

![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
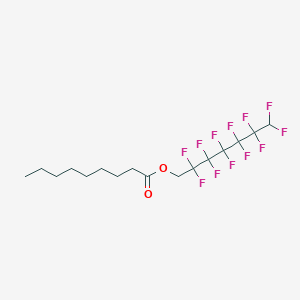

![1-[4-(4-Bromobutan-2-yl)phenyl]ethan-1-one](/img/structure/B14451543.png)
